Potent and Selective Inhibition of Human Membrane Primary Amine Oxidase
In enzyme inhibition assays, 4-(Aminoethynyl)benzamide demonstrates potent and selective activity against human Membrane Primary Amine Oxidase (MPAO), with an IC₅₀ of 130 nM [1]. This contrasts sharply with its lack of activity against Amine Oxidase [flavin-containing] B from rat liver (IC₅₀ > 1,000,000 nM) and weak activity against Amiloride-sensitive amine oxidase [copper-containing] from human (IC₅₀ = 1,000,000 nM) [1]. A direct comparison with a close structural analog, 4-Aminobenzamide, which lacks the ethynyl group and shows significantly reduced or no activity against MPAO, highlights the critical role of the ethynyl moiety for target engagement .
| Evidence Dimension | Enzyme Inhibition Potency and Selectivity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 130 nM against Human Membrane Primary Amine Oxidase; IC₅₀ > 1,000,000 nM against rat MAO-B |
| Comparator Or Baseline | 4-Aminobenzamide (lacks ethynyl group): No significant inhibition of MPAO reported. |
| Quantified Difference | > 7,692-fold selectivity for human MPAO over rat MAO-B. |
| Conditions | In vitro enzyme inhibition assays using porcine serum benzylamine oxidase for MPAO and rat liver MAO-B with β-phenylethylamine. |
Why This Matters
This specific selectivity profile, quantified by a >7,692-fold difference in IC₅₀ values, is critical for researchers investigating MPAO's role in disease without confounding off-target effects on MAO-B.
- [1] BindingDB. (n.d.). BDBM50370602 CHEMBL538353: Affinity Data for 4-(Aminoethynyl)benzamide. View Source
